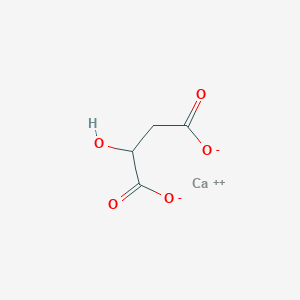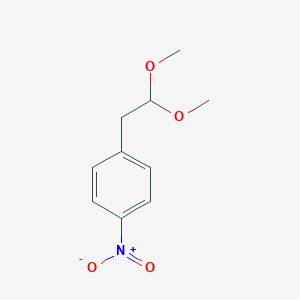
1-(2,2-Dimethoxyethyl)-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Dimethoxyethyl)-4-nitrobenzene, also known as DNBN, is a synthetic chemical compound that has gained significant attention in the field of scientific research. DNBN is a nitroaromatic compound that has been extensively used as a reagent in the synthesis of various organic compounds.
Wirkmechanismus
1-(2,2-Dimethoxyethyl)-4-nitrobenzene is a nitroaromatic compound that can undergo various chemical reactions due to the presence of the nitro group (-NO2) in its structure. The nitro group can undergo reduction reactions to form amino groups (-NH2) under certain conditions. 1-(2,2-Dimethoxyethyl)-4-nitrobenzene can also undergo electrophilic aromatic substitution reactions to form various derivatives.
Biochemische Und Physiologische Effekte
1-(2,2-Dimethoxyethyl)-4-nitrobenzene has been shown to have antibacterial and antifungal properties. It has also been reported to have anti-inflammatory and analgesic effects. However, the exact mechanism of action of 1-(2,2-Dimethoxyethyl)-4-nitrobenzene is not fully understood and requires further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,2-Dimethoxyethyl)-4-nitrobenzene is a versatile compound that can be used in various organic synthesis reactions. It is also relatively easy to synthesize and purify. However, 1-(2,2-Dimethoxyethyl)-4-nitrobenzene is a toxic compound that requires careful handling and disposal. It is also sensitive to light and can undergo photochemical reactions, which can complicate experiments.
Zukünftige Richtungen
Future research on 1-(2,2-Dimethoxyethyl)-4-nitrobenzene could focus on the development of new synthetic methods that are more efficient and environmentally friendly. It could also involve the synthesis of new derivatives of 1-(2,2-Dimethoxyethyl)-4-nitrobenzene that have potential applications in the field of materials science. Further investigation into the mechanism of action of 1-(2,2-Dimethoxyethyl)-4-nitrobenzene could lead to the development of new drugs with antibacterial, antifungal, anti-inflammatory, and analgesic properties.
Conclusion:
In conclusion, 1-(2,2-Dimethoxyethyl)-4-nitrobenzene is a versatile compound that has gained significant attention in the field of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 1-(2,2-Dimethoxyethyl)-4-nitrobenzene could lead to the development of new synthetic methods and the discovery of new compounds with potential applications in various fields.
Synthesemethoden
1-(2,2-Dimethoxyethyl)-4-nitrobenzene can be synthesized by the nitration of 1-(2,2-dimethoxyethyl)benzene using a mixture of nitric acid and sulfuric acid. The reaction is carried out at low temperatures to prevent the formation of unwanted by-products. The resulting 1-(2,2-Dimethoxyethyl)-4-nitrobenzene is purified by recrystallization and characterized by various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Dimethoxyethyl)-4-nitrobenzene has been widely used in scientific research as a reagent for the synthesis of various organic compounds. It is a versatile compound that can be used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. 1-(2,2-Dimethoxyethyl)-4-nitrobenzene has also been used as a starting material for the synthesis of nitroaromatic compounds that have potential applications in the field of materials science.
Eigenschaften
CAS-Nummer |
18436-62-9 |
|---|---|
Produktname |
1-(2,2-Dimethoxyethyl)-4-nitrobenzene |
Molekularformel |
C10H13NO4 |
Molekulargewicht |
211.21 g/mol |
IUPAC-Name |
1-(2,2-dimethoxyethyl)-4-nitrobenzene |
InChI |
InChI=1S/C10H13NO4/c1-14-10(15-2)7-8-3-5-9(6-4-8)11(12)13/h3-6,10H,7H2,1-2H3 |
InChI-Schlüssel |
VXOYCTCFTVQQBU-UHFFFAOYSA-N |
SMILES |
COC(CC1=CC=C(C=C1)[N+](=O)[O-])OC |
Kanonische SMILES |
COC(CC1=CC=C(C=C1)[N+](=O)[O-])OC |
Synonyme |
P-NITROBENZENEACETALDEHYDE DIMETHYL ACETAL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



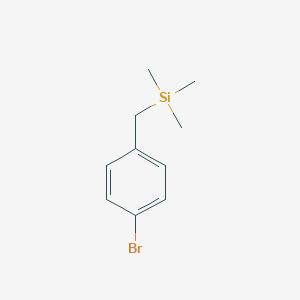
![(8R,9S,13S,14S)-3-Amino-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B92657.png)


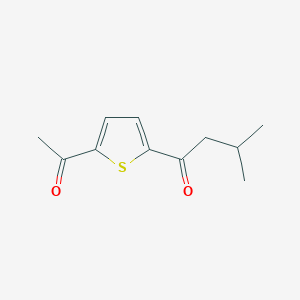

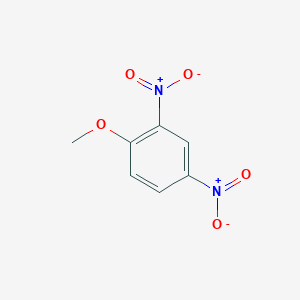


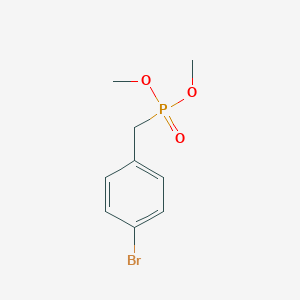
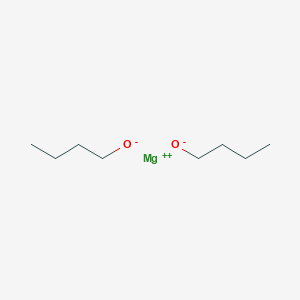

![6-[6-[1,2-Dihydroxy-2-(7-methoxy-2-oxochromen-6-yl)ethyl]-3,6-dimethylcyclohex-2-en-1-yl]-7-methoxychromen-2-one](/img/structure/B92674.png)
